molecular formula C19H18N4OS2 B2995343 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034323-79-8

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2995343
CAS No.: 2034323-79-8
M. Wt: 382.5
InChI Key: BCXAJNKBICRMBU-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via an ethyl carboxamide chain to a substituted pyrazole ring. The pyrazole moiety is further functionalized with 3,5-dimethyl groups and a thiophen-2-yl substituent.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-12-18(16-4-3-9-25-16)13(2)23(22-12)8-7-20-19(24)14-5-6-15-17(10-14)26-11-21-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXAJNKBICRMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=C(C=C2)N=CS3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The following sections will explore its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Thiophene Substitution : The thiophene moiety is introduced through a coupling reaction using thiophene boronic acid and a halogenated pyrazole intermediate.
  • Amidation : The final step involves amidation between the pyrazole-thiophene intermediate and benzo[d]thiazole-6-carboxylic acid derivatives in the presence of coupling agents like EDC or DIC.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds containing the pyrazole structure. In one study, derivatives similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. The compound demonstrated significant activity with an effective dose (ED50) lower than that of standard drugs like sodium valproate, indicating a promising protective index against seizures .

Anti-inflammatory Properties

The anti-inflammatory effects of benzothiazole derivatives have also been documented. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, suggesting potential therapeutic applications in chronic inflammatory diseases .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. Specifically, compounds with the benzothiazole scaffold have shown activity against several cancer types, including breast and lung cancers .

The biological activity of this compound is mediated through its interaction with specific molecular targets:

  • GABAergic System Modulation : The compound may enhance GABAergic neurotransmission, contributing to its anticonvulsant effects .
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or cancer progression by binding to active sites or altering enzyme conformation .

Data Summary Table

Biological ActivityMechanismReference
AnticonvulsantModulation of GABA receptors
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

Study 1: Anticonvulsant Evaluation

In a controlled study, several pyrazole derivatives were tested for anticonvulsant activity using both MES and pentylenetetrazol models. The compound demonstrated a significant reduction in seizure duration and frequency compared to controls, suggesting efficacy in seizure management .

Study 2: Anti-inflammatory Effects

A series of benzothiazole derivatives were evaluated for their ability to inhibit TNF-alpha production in vitro. Results indicated that certain analogs significantly reduced cytokine levels, supporting their potential use in treating inflammatory disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The target compound shares structural motifs with several classes of heterocycles:

  • Thiophene-Pyrazole Derivatives : Compounds 4–7a-c from incorporate thiophene and pyrazole rings but differ in substituents. For example, Compound 4 (methyl ester) and Compound 6 (acetylated pyrazole) lack the ethyl-linked benzothiazole carboxamide, which may influence solubility and target binding .
  • Benzothiazole Carboxamides : AMG517 and AMG628 () feature a benzo[d]thiazole carboxamide group linked to pyrimidine or piperazine moieties. These compounds are TRPV1 antagonists, highlighting the pharmacological relevance of the benzothiazole scaffold .
  • Thiazolylmethylcarbamates : lists compounds with thiazole rings substituted with hydroperoxy or methyl groups, underscoring the versatility of thiazole-based structures in drug design .

Physical and Spectral Properties

Key data for selected analogues:

Compound Name Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound
Compound 4 () 64 114–116 3300–3250 (NH), 1700 (C=O)
Compound 5 () 70 210–212 3350 (NH), 1680 (C=O)
AMG517 ()

The higher melting points of Compounds 5 and 6 (210–212°C and 208–210°C) compared to Compound 4 (114–116°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding) due to additional amide groups . The absence of data for the target compound precludes direct comparisons but implies that its 3,5-dimethyl and thiophen-2-yl groups may enhance thermal stability.

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